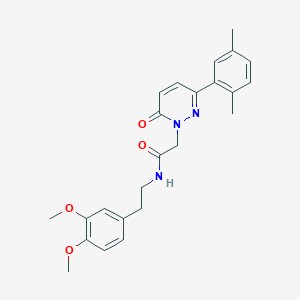

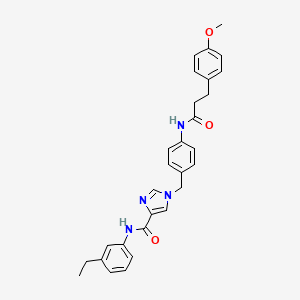

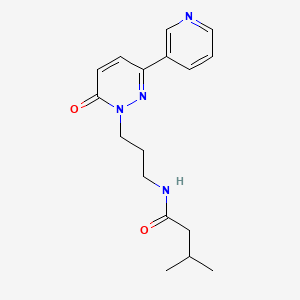

![molecular formula C15H13BrN2O2S2 B2840786 (E)-5-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 865545-64-8](/img/structure/B2840786.png)

(E)-5-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[d]thiazol derivatives are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They have been synthesized and investigated for their potential antidepressant and anticonvulsant effects .

Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Molecular Structure Analysis

The structure of benzo[d]thiazol derivatives was analyzed based on IR, 1H, 13C NMR and mass spectral data .

Chemical Reactions Analysis

The synthesized compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties, showed the highest IC50 values for COX-1 inhibition .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Heterocyclic Compounds

Researchers have developed innovative methods for synthesizing novel heterocyclic compounds with potential biological activities. For instance, Abu-Hashem et al. (2020) reported the synthesis of new derivatives starting from visnagenone and khellinone, leading to compounds with significant anti-inflammatory and analgesic activities. These findings open avenues for the development of new therapeutic agents based on similar structural frameworks (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Photodynamic Therapy Applications

In the realm of photodynamic therapy (PDT) for cancer treatment, Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives with high singlet oxygen quantum yields, substituted with novel benzenesulfonamide derivative groups containing Schiff base. These compounds exhibit remarkable potential as Type II photosensitizers for PDT, owing to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

The exploration of antimicrobial agents remains a critical area of research. Abunada et al. (2008) conducted a study on pyrazole derivatives, showing that these compounds exhibit promising antimicrobial activity. This highlights the potential of thiazolopyrimidine and related structures in contributing to the development of new antimicrobial drugs (Abunada, Hassaneen, Kandile, & Miqdad, 2008).

Material Science Applications

In material science, the study by Balakit et al. (2015) demonstrated the use of newly synthesized thiophene derivatives as photostabilizers for rigid poly(vinyl chloride), significantly reducing the level of photodegradation. This research contributes to the development of materials with improved stability against UV radiation, which is crucial for extending the lifespan of polymers and plastics (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O2S2/c1-3-20-9-5-4-6-10-13(9)18(2)15(22-10)17-14(19)11-7-8-12(16)21-11/h4-8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGAHPFKISUHDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(S3)Br)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

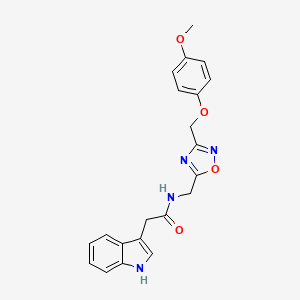

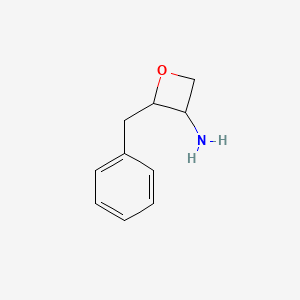

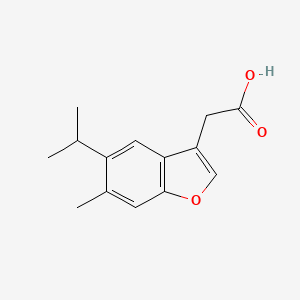

![1-[4-({[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}methyl)phenyl]pyrrolidin-2-one](/img/structure/B2840704.png)

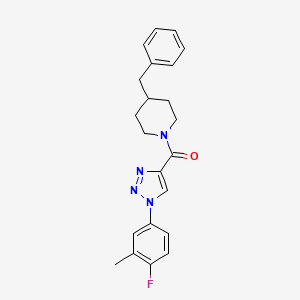

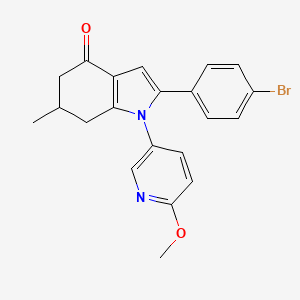

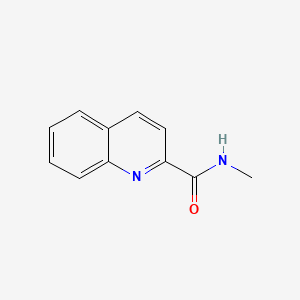

![1-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}-4-(propan-2-yl)piperazine](/img/structure/B2840709.png)

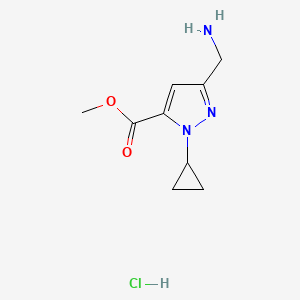

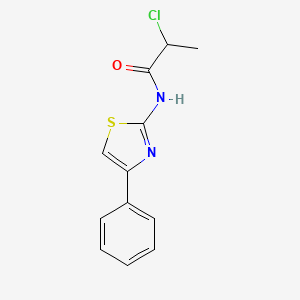

![methyl 2-[(2-{[(2,4-difluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2840723.png)